Journal Name:Nature Reviews Drug Discovery
Journal ISSN:1474-1776
IF:112.288
Journal Website:http://www.nature.com/nrd/index.html
Year of Origin:2002
Publisher:Nature Publishing Group
Number of Articles Per Year:36
Publishing Cycle:Monthly
OA or Not:Not
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-19 , DOI:
10.1016/j.jre.2023.07.013
Sintered Nd-Ce-Fe-B magnets were grain boundary diffused (GBDed) with PrxTb80–xAl10Ga10 (at%) (x = 0, 20, 40, 60, 80) alloys. The effect of Pr/Tb content in diffusion source on magnetic properties, microstructure and elements distribution of GBDed magnets was investigated. When Pr is used to substitute for 75% Tb in diffusion source, Tb consumption per unit coercivity improvement of GBDed magnet reduces by 77%, compared with the Tb80Al10Ga10 diffused magnet. Tb element diffuses into magnets and then forms Tb-rich shell with high magneto-crystalline anisotropy field surrounding main phase grains, resulting in substantial coercivity improvement. Pr with low melting point diffuses deeply along liquid grain boundary phase during GBD process. It can eliminate some sharp defects of main phase grains and make grain boundaries smooth, which provides diffusion channels for further diffusion of Tb element. Therefore, there are more diffusion channels for Tb and less Tb enriched at surface region, making Tb diffuse more deeply and improving Tb utilization efficiency. This method significantly improves the coercivity, and realizes the green, efficient and high-quality utilization of heavy rare earth (HRE) elements.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-06-18 , DOI:
10.1016/j.jre.2023.06.008
High magnetic protective fabrics with rare earth Nd doped Fe3O4 nanoparticles were fabricated via a grafting method. The structure, crystal form, and elemental composition of nanoparticles were investigated by transmission electron microscopy, energy dispersive X-ray, X-ray powder diffraction, and X-ray photoelectron spectroscopy. The obtained NdFe2O4 nanoparticles show spherical shape with fine dispersion and reasonable element composition. However, they demonstrate fine superparamagnetic properties with a magnetic saturation value of 29.25 A m2/g and low coercivity of 1.902 mT through the vibrating sample magnetometry technique, which can be well developed in magnetic shielding protective applications. Then, the cotton fabrics with plain weave were finished by a proofing rapier loom as a carrier. The NdFe2O4 nanoparticles underwent some appropriate surface modification and then were grafted onto the cotton fabrics by a bridge agent of N,N′-dissuccinimidyl carbonate. The morphology, structure, dispersion effect, and electromagnetic protective properties of the fabrics were observed through scanning electron microscopy, Fourier infrared spectroscopy, thermogravimetric analysis-differential scanning calorimetry (TG-DSC), and a vector network analyzer. The reliable fabrics with grafting reaction on the interface are expected to have potential applications in the field of electromagnetic protection and biomedicine fields.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-19 , DOI:
10.1016/j.jre.2023.07.012
We investigated the effect of additional doping with Ce on the ionic conductivity of the Nb-doped Li7La3Zr2O12 (LLZO) garnet ceramics using a combination of experimental and modeling approaches. Our results indicate that Ce doping can alter lattice parameters of the LLZNO, leading to the enhanced lithium ionic conductivity. The (Ce, Nb)-co-doped LLZO (LLZNCO) structure with composition Li6.5La3Zr1.5‒xNb0.5CexO12 (x = 0.125) exhibits a lower activation energy (Ea = 0.39 eV) than Li6.5La3Zr1.5 Nb0.5O12 (LLZNO) (Ea = 0.41 eV). Furthermore, Ce doping leads to an increase in Li+ conductivity from 6.4 × 10−4 to 7 × 10−4 S/cm at room temperature. In addition, we discuss the diffusivity and conductivity of our samples using ab initio molecular dynamics simulations and propose possible mechanisms to explain the enhanced Li-ion conductivity caused by co-doping with Ce and Nb. Our results demonstrate that the LLZNCO ceramics are promising candidates for potential solid-state electrolytes for Li-ion batteries.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jre.2023.07.006
The polycrystalline GdCrO3 (GCO) perovskite orthochromite was synthesized by the sol–gel auto-combustion method. The Rietveld refined X-ray diffraction (XRD) profile of GCO confirms that the orthorhombic phase crystallizes in perovskite crystal structure with space group Pbnm. The transmission electron microscopy and selected area electron diffraction divulge the polycrystalline nature of the perovskite chromite. The field emission scanning electron microscopy (FESEM) images reveal the microstructural polyhedral growth of grains separated by sharp grain boundaries. The chemical states of the ions present in the compound were investigated by X-ray photoelectron spectroscopy (XPS) studies, and the electrical pathways were identified. Complex impedance studies were carried out in the experimental frequency and temperature ranges of 40 Hz–4 MHz and 178–408 K, respectively. The equivalent circuit model (RGQG) (RGBQGB) resolves the impedance response into two contributions originating from the intra-grain and inter-granular micro-constituents of the material. The electrical conduction mechanism is based on the Mott variable range hopping model. The complex electric modulus studies demonstrate the short- and long-range mobility of the charge carriers and rule out the presence of electrode effects on the dielectric relaxation mechanism of the material. The decreasing pattern of dielectric permittivity with frequency is explained by the Maxwell–Wagner type of polarization. The frequency dependence of the loss factor exhibits the presence of thermally activated relaxation time distribution in the material.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.jre.2023.07.014
Two novel phosphors LiBa4(1‒x)Eu4xTa3O12 (H-LBTO:xEu3+) and Li0.25Ba1‒xEuxTa0.75O3 (C-LBTO:xEu3+) were prepared successfully by a molten salt method. The transformation between these two structures was realized by changing the sintering temperature or changing the Eu3+ ions concentration, which was also demonstrated by the X-ray diffraction (XRD), scanning electron microscopy (SEM), diffuse reflectance spectra (DRS), and photoluminescence excitation (PLE) analyses. Both the sintering temperature and the Eu3+ ions doping concentration have significant impact on the formation of the crystal phase. All these phosphors sintered at 1023 K exhibit two major luminescence lines at 594 and 614 nm under near-UV light of 395 nm excitation, corresponding to Eu3+ ions typical transitions of 5D0→7F1 and 5D0→7F2. The optimum concentration of Eu3+ ions is 9 mol% for C-LBTO:xEu3+ samples and the quenching interaction type is the nearest-neighbor ion interaction. The thermal stability of the C-LBTO:0.09Eu3+ sample was investigated in detail and the device application further suggests that C-LBTO:0.09Eu3+ can be used as a red phosphor for near-UV excited w-LEDs in lighting.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-01 , DOI:
10.1016/j.jre.2023.04.017
On account of the complicated magnetic exchange interactions between lanthanide ions, binuclear lanthanide complexes have broad application prospect in the field of single-molecule magnets. Therefore, it is necessary to develop reasonable bridging ligands to manipulate the directional assembly of binuclear lanthanide complexes. Herein, we selected the macrocyclic ligand LN8O2 to build up two new dilanthanide complexes [Ln2(LN8O2)(OpyO)2(H2O)2](NO3)2 (1-Ln, Ln = Dy, Tb; LN8O2 = hexamethyl-tetraaza-dioxe-dipyrazolacycloicosaphane-2,9,12,19-tetraene; OpyOH = 2-pyridinol-1-oxide). Dynamic magnetic studies show that 1-Dy exhibits slow relaxation behavior under a 1 kOe applied field. Further fitting analysis of relaxation times gives the effective energy barrier of 38.2 cm−1, and reveals that the slow magnetic relaxation behavior is dominated by the Orbach and Raman processes. High-resolution luminescence emission spectrum indicates the energy gap of 36.8 cm−1 between the ground state and the first excited state, consistent with the magnetic measurement results. 1-Tb exhibits brilliant characteristic green light emission under UV light excitation. The absolute quantum yield of 1-Tb is 44.8%, and its first-order fitted decay lifetime is 779.21 μs at room temperature. This study provides the way for directional construction of high-performance molecular materials with magnetic and optical dual-function.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.jre.2023.06.011
The doping of the spinel ferrites with selective cations usually improves the properties of the parent ferrite. The effect of Co2+/Gd3+ co-substitution on the microstructure, optical, and magnetic properties of Cu1–xCoxFe2–xGdxO4 prepared by the citrate-nitrate auto-combustion synthesis was investigated. Characterization of the samples was performed with powder X-ray diffraction (XRD), Raman and Fourier-transform infrared (FTIR) spectroscopy, field-emission scanning electron microscopy, X-ray energy-dispersive spectroscopy, UV–Vis spectroscopy, and a vibrating sample magnetometer. The results of XRD, Raman, and FTIR analysis show a gradual structural phase transition from a tetragonal (I41/amd) structure to a cubic (Fd 3¯ m) structure. The bandgap energy of the studied samples is in a range of 1.57–1.75 eV with a minimum in sample x = 0.06 and then increases. Magnetic investigations show that the presence of Co2+/Gd3+ cations in an octahedral site of the copper ferrite structure could increase saturation magnetization and coercive field from 567.9 Oe and 23.62 emu/g to 929.4 Oe and 28.27 emu/g, respectively.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-18 , DOI:
10.1016/j.jre.2023.05.010
Spinel cubic ferrites have huge applications in memory and high frequency devices. For the improvement of these modern devices, the magnetic coercivity, permeability, and dielectric properties of a ferrite are the important issues. This article focuses on improving the magnetic coercivity, magnetic permeability, and dielectric properties of Co0.2Zn0.3Ni0.5EuxFe2–xO4 ferrites, where x = 0.00, 0.06, and 0.10. The X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), field emission scanning electron microscopy (FESEM), energy dispersive X-ray (EDX), vibrating sample magnetometer (VSM), and an impedance analyzer were used to characterize the structural, magnetic, and dielectric properties of the samples. The XRD patterns indicate the formation of spinel cubic structure of the samples with a secondary peak (EuFeO3) for Eu doped samples. The densities and porosities of the samples follow an inverse trend, where the doped samples’ lattice parameters are increased with the increment of rare earth Eu concentration. The FTIR analysis also proves the spinel cubic phase of the samples. The average grain size of the ferrites is obtained via FESEM images, and it is increased from 121 to 198 nm. VSM analysis confirms that doping of the Eu content also changes other hysteresis loop properties of Co0.2Zn0.3Ni0.5EuxFe2–xO4 ferrites. Particularly, the coercivity of the Eu doped samples is greater than that of the mother alloy (x = 0.00). The EDX study shows that there is no impurity contamination in the ferrites. The permeability and dielectric measurements show an improved quality factor of the Eu-doped samples with low magnetic and dielectric losses. Frequency dependent resistivity and impedance analysis also show the improved nature. From the observed properties of the samples, all the investigated ferrites might be strong candidates for potential applications in memory devices, magnetic sensors, and high frequency applications.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.jre.2023.07.009
Light emitting diode (LED) is the fourth generation lighting source, but it has some shortcomings such as complex chip packaging process and the unbalanced light color of phosphor in long-time application. In this study, a kind of Eu-terephthalic acid/Tb-sulfosalicylate/ZrO2/ZnZrO3 (Eu-PTA/Tb-SSA/ZrO2/ZnZrO3) phosphor with warm white light emission properties was prepared, and the warm white light LED (w-WLEDs) was successfully prepared by encapsulating Eu-PTA/Tb-SSA/ZrO2/ZnZrO3 phosphors together with 270 nm UV-chip. The ZrO2/ZnZrO3, Tb-SSA/ZrO2/ZnZrO3 and Eu-PTA/ZrO2/ZnZrO3 samples show blue emission, green emission and red emission under deep ultraviolet (UV, 270 nm) excitation, respectively. The Tb-SSA and Eu-PTA are co-doped into ZrO2/ZnZrO3 matrix with blue emission to achieve the warm white light emission, and the light color can be adjusted by controlling the doping amount of Eu3+ and Tb3+. Through the excitation method of single-component phosphor by the single chip, the complex chip packaging process of w-LED can be solved. By doping rare earth organic complexes into porous ZrO2/ZnZrO3 matrix, the problems of the light color unbalanced of phosphor and the low luminescence intensity of rare earth doped metal oxides composites can be solved.
Nature Reviews Drug Discovery ( IF 112.288 ) Pub Date: 2023-05-30 , DOI:
10.1016/j.jre.2023.05.015
The separation of rare earth elements using diatomite M45 from aqueous solutions was studied. The experimental isotherms for the adsorption of trivalent lanthanum, cerium, and neodymium cations on this adsorbent were quantified under strongly acidic conditions (pH 2) at 298–328 K. The adsorption equilibria of these earth elements were analyzed using two statistical physics models (homogeneous and heterogeneous monolayer models). The results show that the adsorption of these ions implies a multi-ionic mechanism, which is exothermic. Si-containing functional groups are responsible for the adsorption of these rare-earth elements on the diatomite surface. A heterogeneous statistical physics model confirms that two Si-based functional groups participate in the separation of these cations. The calculated adsorption capacities at saturation follow the order: neodymium > cerium > lanthanum. Calculated interaction energies range from 28600 to 40100 J/mol, indicating physical adsorption on diatomite M45. This study demonstrates that diatomite M45 is a promising separation medium that can be used for the recovery of REEs dissolved in aqueous solutions via adsorption.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学1区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.40 | 261 | Science Citation Index Science Citation Index Expanded | Not |
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